molecular formula C8H6N2O2 B3138955 Pyrazolo[1,5-a]pyridine-6-carboxylic acid CAS No. 474432-61-6

Pyrazolo[1,5-a]pyridine-6-carboxylic acid

Cat. No. B3138955
CAS RN: 474432-61-6
M. Wt: 162.15 g/mol
InChI Key: SXVVFWMAODMGBM-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyridine-6-carboxylic acid is a chemical compound with the molecular formula C8H6N2O2 . It belongs to the family of pyrazolo[1,5-a]pyrimidines, which have been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology and tunable photophysical properties .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines involves a greener synthetic methodology with a relatively high yield . A method has been reported where substituted pyridine is used as a raw material. Under the action of hydroxylamine-O-sulfonic acid, the substituted N-amino pyridine sulfate is obtained. This is then subjected to a 1,3-dipolar cycloaddition reaction with ethyl acetylene to generate the ethyl ester derivative of pyrazolo[1,5-a]pyridine-3-carboxylic acid. This is then hydrolyzed to the acid under the action of a 30% NaOH aqueous solution .


Molecular Structure Analysis

The molecular structure of Pyrazolo[1,5-a]pyridine-6-carboxylic acid consists of a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings .


Chemical Reactions Analysis

Pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications. Their photophysical properties can be tuned by modifying the electron-donating groups (EDGs) at position 7 on the fused ring, which improves both the absorption and emission behaviors .


Physical And Chemical Properties Analysis

Pyrazolo[1,5-a]pyridine-6-carboxylic acid has a density of 1.4±0.1 g/cm3, a refractive index of 1.676, and a molar refractivity of 43.0±0.5 cm3. It has 4 H bond acceptors, 1 H bond donor, and 1 freely rotating bond. Its polar surface area is 55 Å2, and its polarizability is 17.1±0.5 10-24 cm3 .

Mechanism of Action

Future Directions

Pyrazolo[1,5-a]pyrimidines have attracted a great deal of attention in medicinal chemistry and material science due to their significant photophysical properties. Researchers continue to focus on preparing this functional scaffold and finding new and improved applications .

properties

IUPAC Name

pyrazolo[1,5-a]pyridine-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c11-8(12)6-1-2-7-3-4-9-10(7)5-6/h1-5H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXVVFWMAODMGBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN2C1=CC=N2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501272603
Record name Pyrazolo[1,5-a]pyridine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501272603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrazolo[1,5-a]pyridine-6-carboxylic acid

CAS RN

474432-61-6
Record name Pyrazolo[1,5-a]pyridine-6-carboxylic acid
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Record name Pyrazolo[1,5-a]pyridine-6-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name pyrazolo[1,5-a]pyridine-6-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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